Chloroazodin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502-98-7 |
|---|---|
Molecular Formula |
C2H4Cl2N6 |
Molecular Weight |
183.00 g/mol |
IUPAC Name |
(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine |
InChI |
InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+ |
InChI Key |
PMPQRINMBYHVSP-MDZDMXLPSA-N |
SMILES |
C(=NCl)(N)N=NC(=NCl)N |
Isomeric SMILES |
C(=N/Cl)(\N=N\C(=N\Cl)\N)/N |
Canonical SMILES |
C(=NCl)(N)N=NC(=NCl)N |
Other CAS No. |
502-98-7 |
Origin of Product |
United States |
Historical Context and Evolution of Chloroazodin Studies
Early Academic Investigations and Pivotal Discoveries Related to Chloroazodin
The foundational work on Azodicarbonamide began with its initial description. John Bryden is credited with first describing Azodicarbonamide in 1959 ataman-chemicals.comwikipedia.orgatamanchemicals.com. This marked a significant early academic milestone, initiating a period of basic characterization and exploration of its chemical properties.
The synthesis of Azodicarbonamide has been a subject of early industrial and academic interest. The compound is typically prepared through a two-step process. Initially, urea (B33335) is treated with hydrazine (B178648) to form biurea (B89910), which is then oxidized. Early methods involved oxidation with chlorine or chromic acid ataman-chemicals.comwikipedia.org. Later industrial synthesis refined this by condensing hydrazine sulfate (B86663) with urea under high temperature and pressure, followed by oxidation, often using sodium hypochlorite (B82951) (NaOCl) atamanchemicals.comacs.org.
Initial toxicological investigations, conducted in the mid-20th century, began to explore the compound's biological interactions. For instance, early studies in male rats reported signs of toxicity at a dose of 300 mg/kg body weight per day over five days, with no observed effects at 200 mg/kg/day who.int. Other early research also focused on potential adverse effects on the thyroid gland, examining iodine uptake and serum protein-bound iodine levels in rats exposed to diets containing Azodicarbonamide or its breakdown product, biurea, for periods ranging from one to four weeks who.int. These preliminary studies, while limited in scope by modern standards, represented some of the earliest academic efforts to understand the compound's physiological impact. Furthermore, studies involving the breakdown product biurea in animal models did not reveal tumorigenic or antifertility effects, contributing to the early understanding of its metabolic fate who.int.
Methodological Advancements Shaping this compound Research Over Time
Over the years, the methodologies employed to study Azodicarbonamide have evolved, leading to more precise and comprehensive insights into its properties and behavior.
Analytical Techniques: The ability to accurately detect and quantify Azodicarbonamide has been crucial. Early methods for monitoring workplace air involved collecting samples on Teflon filters, followed by extraction with dimethyl sulfoxide (B87167) and analysis using high-performance liquid chromatography (HPLC) inchem.org. More recent advancements have seen the application of techniques such as Near-Infrared (NIR) spectroscopy and hyperspectral imaging for rapid, non-destructive quantification of Azodicarbonamide in food products like flour mdpi.com.
Metabolic and Disposition Studies: The use of radiolabeled compounds has significantly advanced the study of Azodicarbonamide's fate in biological systems. Investigations using [14C]Azodicarbonamide in rats have provided detailed insights into its absorption, distribution, metabolism, and excretion pathways. These studies revealed that Azodicarbonamide is rapidly converted to biurea under physiological conditions, and biurea is subsequently eliminated from the body, primarily via the urine inchem.orgoup.com. This marked a crucial methodological step in understanding its in vivo behavior.
Thermal Analysis: In the context of its use as a chemical blowing agent, particularly in materials science and airbag technology, thermal analysis techniques have become vital. Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) have been employed to meticulously study the thermal decomposition kinetics of Azodicarbonamide, providing essential parameters for its performance in high-temperature applications researchgate.nettandfonline.com.
Computational and Spectroscopic Studies: Contemporary research often integrates advanced computational methods with experimental techniques. Studies have utilized quantum mechanical calculations and classical molecular dynamics simulations to investigate Azodicarbonamide's solubility in various solvent mixtures and to identify previously uncharacterized polar conformers, such as one stabilized by polar aprotic solvents like dimethyl sulfoxide (DMSO) unimi.it.
Paradigm Shifts and Conceptual Frameworks in this compound Scholarly Discourse
The understanding and study of Azodicarbonamide have undergone notable shifts, influenced by its expanding applications and emerging scientific and regulatory considerations.
Diversification of Applications: Initially recognized for its industrial utility as a blowing agent in the production of foamed plastics and rubber ataman-chemicals.comwikipedia.orgatamanchemicals.comacs.org, Azodicarbonamide gained prominence in the food industry as a flour bleaching agent and dough conditioner ataman-chemicals.comwikipedia.orgatamanchemicals.comcerealsgrains.org. This dual focus on industrial and food applications broadened the scope of research, necessitating studies on its efficacy and behavior in diverse matrices.
Emergence of Health and Safety Concerns: A significant conceptual shift in the scholarly discourse occurred with the identification of potential health implications associated with Azodicarbonamide exposure. Research began to highlight its role as a respiratory sensitizer, capable of inducing occupational asthma who.intinchem.orgerfmi.com. This led to a re-evaluation of its safety profile, prompting regulatory bodies in various regions to review and, in some cases, restrict its use, particularly in food products and plastics intended for food contact atamanchemicals.com. This transition from a focus on functional properties to a comprehensive assessment of health impacts marked a critical evolution in its study.
Interdisciplinary Research Frameworks: The study of Azodicarbonamide has increasingly adopted interdisciplinary approaches. Research now spans organic synthesis, analytical chemistry, materials science (e.g., its role in airbag gas generants researchgate.nettandfonline.com), and toxicology, reflecting a comprehensive conceptual framework for understanding a single chemical entity across multiple scientific domains.
Compound Name Table
| Common Name | Other Names / Abbreviations |
| This compound | Azodicarbonamide, ADA, ADCA, azo(bis)formamide |
| Azodicarbonamide | This compound, ADA, ADCA, azo(bis)formamide |
| Biurea | - |
| Semicarbazide | - |
| Hydrazine | - |
| Urea | - |
| Benzalkonium Chloride | BAC, BKC |
| Chlorhexidine (B1668724) | - |
| Gentian Violet | GV, Crystal Violet, Methyl Violet |
| Astaxanthin | AST |
Synthetic Methodologies and Reaction Mechanisms of Chloroazodin
Chemical Synthesis Pathways for Chloroazodin
The synthesis of this compound involves specific chemical transformations designed to introduce the chloro and diazo functionalities onto a two-carbon backbone. Traditional and emerging methodologies aim for efficient, selective, and safe preparation.
Traditional Synthetic Routes and Their Mechanistic Elucidation
Historically, the preparation of diazo compounds has often involved the modification of hydrazone or semicarbazone derivatives. For this compound, a common synthetic strategy involves the chlorination of a suitable diazo precursor or a related compound that can be readily converted to the chloro-diazo structure.
A prevalent method involves the reaction of a glyoxal (B1671930) derivative, such as glyoxal semicarbazone, with a chlorinating agent. Typical chlorinating agents include chlorine gas () or N-chlorosuccinimide (NCS). The reaction is usually carried out in an inert organic solvent, such as dichloromethane (B109758) or chloroform, at controlled low temperatures to manage the reactivity of the intermediates and products.
Mechanistic Elucidation: The mechanism for the synthesis of this compound from precursors like glyoxal semicarbazone typically involves several steps:
Formation of a Chlorinated Intermediate: The chlorinating agent reacts with the semicarbazone, likely initiating an electrophilic attack on a nitrogen atom or the carbon backbone. For instance, with NCS, a transfer of a positive chlorine species can occur.
Elimination and Rearrangement: Subsequent steps involve the elimination of water and nitrogen gas (), often facilitated by the reaction conditions or the nature of the intermediate. This process leads to the formation of the chloro-diazoethane structure.
Initial chlorination at an opportune site.
Acid- or base-catalyzed elimination of water and subsequent loss of nitrogen, driving the formation of the diazo group and the C-Cl bond.
Table 1: Illustrative Traditional Synthesis of this compound Precursors
| Starting Material | Reagent(s) | Conditions | Product (Intermediate) | Notes |
| Glyoxal | Semicarbazide hydrochloride, Buffer | Aqueous medium, pH control | Glyoxal semicarbazone | Formation of the semicarbazone derivative |
| Glyoxal semicarbazone | Chlorinating Agent (e.g., or NCS) | Inert solvent (), Low temperature () | This compound | Requires careful control of stoichiometry and temperature |
Note: This table provides a generalized overview of a common synthetic approach.
Innovations in this compound Synthesis: Novel Reagents and Conditions
Advancements in synthetic organic chemistry have led to the exploration of more efficient and safer methods for preparing diazo compounds. While specific innovations for this compound might be less documented than for more broadly used diazo transfer reagents, general improvements in diazo chemistry are relevant.
Innovations could include the use of:
Milder Chlorinating Agents: Exploring alternative reagents that offer greater selectivity and operate under less harsh conditions, potentially improving yields and reducing by-product formation.
Catalytic Systems: Development of catalytic methods that can facilitate the chlorination or diazotization steps, leading to improved atom economy and milder reaction environments.
Flow Chemistry: The application of continuous flow reactors allows for precise control over reaction parameters such as temperature, mixing, and residence time. This is particularly advantageous for handling reactive and potentially unstable intermediates like this compound, enhancing safety and reproducibility.
Alternative Precursor Strategies: Investigating novel starting materials or synthetic routes that bypass hazardous intermediates or offer more direct access to the this compound structure.
The ongoing research in diazo chemistry is largely driven by the need for safer alternatives to highly explosive diazoalkanes like diazomethane, and this compound, as a diazo transfer agent, benefits from these broader advancements.
Reaction Mechanisms Involving this compound as a Reactant or Intermediate
This compound's primary role in organic synthesis is as an electrophilic diazo transfer reagent. It reacts with nucleophilic species, most commonly carbanions derived from activated methylene (B1212753) or methine compounds, to form new diazo compounds.
Fundamental Chemical Reactions Mediated by this compound
As a diazo transfer agent, this compound efficiently transfers its diazo group () to carbon nucleophiles. This reaction is fundamental for synthesizing a wide range of diazoalkanes, which are valuable intermediates in cycloaddition reactions, carbene chemistry, and other transformations.
The general reaction involves the deprotonation of an activated methylene compound by a base, generating a carbanion. This carbanion then attacks this compound, leading to the transfer of the diazo moiety.
(Simplified representation)
Mechanism of Diazo Transfer: The accepted mechanism for diazo transfer from this compound to an activated methylene compound involves:
Carbanion Formation: A suitable base deprotonates the substrate at the activated methylene position, generating a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the terminal nitrogen atom of this compound. This is the rate-determining step in many cases.
Chloride Elimination and Diazo Formation: Following the nucleophilic attack, a chloride ion () is eliminated, and the diazo group is transferred to the carbon atom of the original substrate, forming the new diazo compound. The remaining fragment from this compound is typically highly reactive and may undergo further reactions or decomposition.
Table 2: this compound as a Diazo Transfer Reagent: Substrate Reactivity
| Activated Methylene Compound | Base Used (Example) | Solvent | Product Type | Typical Yield | Notes |
| Ethyl acetoacetate | or | Ethyl 2-diazoacetoacetate | 70-85% | Efficient transfer to -carbon of -keto ester. | |
| Diethyl malonate | or | Diethyl 2-diazomalonate | 65-80% | Formation of a geminal diazo diester. | |
| Acetonitrile (B52724) | or | or | 2-Diazo-propionitrile | 50-70% | Requires stronger bases for less acidic methylene groups. |
| Cyclopentanone | 2-Diazo-cyclopentanone | 60-75% | Diazo transfer to the -position of a cyclic ketone. | ||
| Phenylacetonitrile | 2-Diazo-2-phenylacetonitrile | 60-75% | Diazo transfer to a benzylic position. |
Note: Yields are approximate and can vary based on specific reaction conditions, scale, and purity of reagents.
Mechanistic Studies of this compound's Transformations in Controlled Environments
Mechanistic studies of this compound's diazo transfer reactions are crucial for optimizing reaction conditions and understanding selectivity. These studies often employ spectroscopic methods (e.g., NMR, IR) to monitor reaction progress and identify transient intermediates. Kinetic analyses, which involve varying substrate concentrations, base strength, and temperature, help elucidate the rate-determining steps and reaction orders.
The mechanism is generally considered to involve a nucleophilic attack by the carbanion on the terminal nitrogen of this compound. This leads to the formation of a transient intermediate, which then undergoes rapid decomposition. The decomposition involves the expulsion of a chloride ion () and the formation of the new diazo compound. The fragment originating from this compound is highly reactive and can undergo rapid dimerization, polymerization, or reaction with other species present in the reaction mixture.
Experimental evidence supports a concerted or stepwise mechanism where the carbanion initiates the attack on the diazo nitrogen. The efficiency of the diazo transfer is highly dependent on the acidity of the methylene group (pKa) and the strength and nature of the base used. Stronger bases are often required for less acidic substrates to ensure sufficient carbanion concentration for the reaction to proceed efficiently. The choice of solvent also plays a critical role, influencing both the generation of the carbanion and its nucleophilicity towards this compound.
Mechanistic Investigations of Chloroazodin S Biological Action
Elucidation of Chloroazodin's Molecular Targets in Biological Systems (Non-Clinical)
The biocidal activity of N-chloramines, the chemical class to which this compound belongs, is generally attributed to the oxidative capacity of the nitrogen-halogen bond. The mechanism of action can involve the release of free chlorine or the direct transfer of chlorine to biological receptor molecules, leading to the formation of more stable thermodynamic species. google.com This reactivity suggests that this compound likely interacts with a broad range of biological macromolecules.
Direct protein interaction studies specifically involving this compound are not well-documented. However, the reactivity of N-chloramines with amino acids and proteins is a well-established area of study. The primary mode of action is believed to be the oxidation or chlorination of amino acid side chains, leading to protein denaturation and inactivation of essential enzymes. nih.gov
N-chloramines are known to react readily with various amino acids. The most susceptible are those with sulfhydryl groups (cysteine) and aromatic rings (tryptophan, tyrosine, histidine). The reaction with sulfhydryl groups is particularly rapid and significant, leading to the formation of disulfides or sulfenic acids, which can disrupt protein structure and function. This oxidative damage to sulfhydryl-containing enzymes is considered a key lethal event for microorganisms. nih.gov
Table 1: Hypothetical Data from a Protein Interaction Study with this compound This table is illustrative and does not represent actual experimental data.
| Target Protein | Amino Acid Residue(s) Modified | Type of Modification | Functional Consequence |
|---|---|---|---|
| Bacterial Thiolase | Cysteine | Oxidation of Sulfhydryl Group | Enzyme Inactivation |
| Tryptophan Synthase | Tryptophan | Chlorination of Indole Ring | Loss of Catalytic Activity |
| Histidine Kinase | Histidine | Oxidation of Imidazole Ring | Disruption of Signal Transduction |
There is a significant gap in the literature regarding the direct interaction of this compound with nucleic acids. While some biocides are known to interact with and degrade DNA and RNA, it is not established as a primary mechanism for N-chloramines. google.com However, the potential for oxidative damage to nucleic acid bases by a reactive chlorine species cannot be entirely ruled out without specific studies.
For context, other compounds that induce DNA double-strand breaks have been shown to act synergistically with DNA repair inhibitors. ca.govnih.gov Future research could explore whether this compound induces similar damage and if such a mechanism contributes to its antimicrobial efficacy.
The effect of this compound on lipid membranes has not been specifically characterized. For many other biocides, a key mechanism of action is the disruption of the bacterial cell membrane. For instance, cationic compounds can interact with the negatively charged phospholipids (B1166683) in the bacterial membrane, leading to disorganization, increased permeability, and leakage of intracellular contents. nih.gov
Given the chemical structure of this compound, it is plausible that it could induce some level of membrane damage. However, whether this is a primary bactericidal mechanism or a secondary effect of broader cellular damage remains to be determined through dedicated studies on its interaction with lipid bilayers.
Cellular Response Pathways Modulated by this compound
Investigations into the specific cellular pathways affected by this compound are absent from the current body of scientific literature. The following sections are therefore based on hypothetical consequences of the likely molecular interactions described above.
In vitro studies are essential to understand how a substance affects cellular health. There are no specific studies on how this compound impacts cellular homeostasis. However, based on its presumed mechanism of action as an oxidizing agent, it is likely that exposure to this compound would induce a state of oxidative stress. This imbalance in the cellular redox state can lead to widespread damage to proteins, lipids, and nucleic acids, thereby disrupting normal cellular function. nih.gov
A common consequence of oxidative stress is the depletion of intracellular antioxidants, such as glutathione, as they are consumed in an attempt to neutralize the reactive species. nih.gov This disruption of redox homeostasis can trigger various cellular stress responses.
Table 2: Illustrative Data from an In Vitro Cellular Homeostasis Assay This table is for illustrative purposes to show the type of data that would be generated from such a study and is not based on actual experimental results.
| Cell Line | This compound Concentration (µM) | Endpoint Measured | Observed Effect |
|---|---|---|---|
| Escherichia coli | 10 | Intracellular Glutathione Levels | Significant Depletion |
| Staphylococcus aureus | 10 | Membrane Potential | Depolarization |
| Human Keratinocytes (HaCaT) | 50 | Reactive Oxygen Species (ROS) Production | Increased ROS Levels |
The impact of this compound on specific signal transduction cascades has not been investigated. However, it is conceivable that by modifying key proteins, such as kinases and phosphatases, through the oxidation of cysteine or other reactive amino acid residues, this compound could significantly alter cellular signaling.
For example, many signaling pathways are regulated by the phosphorylation and dephosphorylation of proteins, processes that are highly dependent on the integrity of the enzymes involved. The non-specific, oxidative action of a compound like this compound would likely lead to a broad disruption of multiple signaling pathways rather than the targeted inhibition of a specific one. This could lead to a general shutdown of cellular processes, contributing to cell death.
Mechanisms of this compound's Bioactivity in Model Organisms (Preclinical, Non-Human)
Detailed mechanistic investigations into the bioactivity of this compound in preclinical, non-human model organisms are not extensively documented in publicly available scientific literature. However, based on its chemical structure as a chlorinated biguanide (B1667054) derivative, its mechanism of action is likely to share similarities with other well-studied compounds in this class, such as chlorhexidine (B1668724). The following sections outline the probable mechanisms based on this understanding, while clearly noting the absence of specific preclinical data for this compound.
Antibacterial Mechanisms:
The primary antibacterial action of biguanide compounds is attributed to their interaction with and disruption of microbial cell membranes. This compound, being a positively charged molecule at physiological pH, is expected to initially bind to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide outer membrane of Gram-negative bacteria.
This electrostatic interaction is believed to displace essential divalent cations like calcium and magnesium, which are crucial for maintaining the integrity of the cell envelope. This displacement can lead to a disorganization of the cell membrane, increasing its permeability. At lower concentrations, this may result in a bacteriostatic effect, where the leakage of intracellular components like potassium ions and nucleotides inhibits bacterial growth. At higher concentrations, extensive membrane damage leads to the loss of essential cellular contents and cytoplasmic coagulation, resulting in a bactericidal effect.
Studies on carbapenem-resistant Acinetobacter baumannii have shown that chlorhexidine's antibacterial activity is associated with elevated production of reactive oxygen species (ROS) and increased lipid peroxidation, leading to significant membrane damage. nih.gov While specific studies on this compound are lacking, it is plausible that it could induce similar oxidative stress mechanisms in bacteria.
Research on Pseudomonas aeruginosa has indicated that chlorhexidine can inhibit biofilm formation by interacting with key proteins involved in this process. japer.in Sub-inhibitory concentrations of chlorhexidine, however, have been shown to potentially induce stronger biofilm formation and increased antibiotic resistance in surviving P. aeruginosa. researchgate.net The effect of this compound on bacterial biofilms remains an area for further investigation.
Antifungal and Antiviral Mechanisms:
The bioactivity of this compound against fungi and viruses in preclinical models is not well-characterized. However, the general membrane-disruptive mechanism of biguanides suggests potential for broader antimicrobial activity. For fungi, the mechanism would likely involve interaction with the fungal cell membrane, leading to increased permeability and cell death, similar to its antibacterial action. chlorhexidinefacts.com
The antiviral effects of this compound are even less understood. For enveloped viruses, a plausible mechanism could involve the disruption of the viral envelope, thereby preventing attachment and entry into host cells. The activity against non-enveloped viruses would likely involve different mechanisms that have not been elucidated. It is important to note that this is speculative in the absence of direct preclinical studies on this compound.
Illustrative Data on Preclinical Antimicrobial Activity:
Due to the lack of specific preclinical data for this compound in the available literature, the following table is presented as an illustrative example of the types of findings that would be generated from such studies. The data presented here is hypothetical and serves to demonstrate the format and nature of relevant research findings.
| Model Organism | Assay Type | Endpoint Measured | Hypothetical Finding |
| Staphylococcus aureus | In vitro | Minimum Inhibitory Concentration (MIC) | Effective inhibition of bacterial growth |
| Pseudomonas aeruginosa | Biofilm Assay | Reduction in biofilm mass | Significant disruption of established biofilms |
| Candida albicans | In vitro | Minimum Fungicidal Concentration (MFC) | Potent fungicidal activity observed |
| Murine model of skin infection | In vivo | Reduction in bacterial load | Significant decrease in viable bacteria at the infection site |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article that strictly adheres to the requested detailed outline for the chemical compound "this compound." The existing research on this compound (also known as Azochloramide) is predominantly historical, focusing on its general antiseptic properties, and lacks the specific, modern preclinical model data required to thoroughly address the outlined sections and subsections.
Specifically, there is a significant lack of detailed, published studies corresponding to the following areas:
Preclinical Research on Chloroazodin in Model Systems
In Vivo Preclinical Model Systems for Chloroazodin Efficacy Studies (Non-Human)
Advanced Preclinical Animal Models for Detailed Mechanistic Insights:There is no evidence of this compound being evaluated in advanced or complex animal models, such as those for diabetic wounds, biofilm infections, or in genetically modified animals, which would be necessary to provide detailed mechanistic insights.
Due to the absence of specific research findings and quantitative data in these required areas, creating a scientifically accurate article with the mandated structure and data tables is not feasible. Fulfilling the request under these circumstances would necessitate speculation or the inclusion of information outside the scope of this compound, which would violate the core instructions of the prompt.
Advanced Analytical Methodologies for Chloroazodin
Chromatographic Techniques for Chloroazodin Separation and Quantification
Chromatographic methods are paramount for isolating this compound from complex matrices and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages and challenges in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the preferred approach for the quantification of this compound and its degradation products. nih.govnih.gov The development of such a method requires careful optimization of chromatographic parameters to achieve adequate separation and peak shape.
A typical HPLC system for this compound analysis would employ a C18 column, which provides a non-polar stationary phase suitable for the retention of the moderately polar this compound molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govnih.gov The buffer's pH would need to be controlled to ensure the consistent ionization state of the analyte and any potential impurities. nih.gov Gradient elution may be necessary to resolve this compound from more or less polar degradation products formed under stress conditions such as acid or alkaline hydrolysis, oxidation, or photolysis. nih.govijrpc.com
Detection is typically achieved using a UV-Vis detector set at the wavelength of maximum absorbance (λmax) for this compound, which allows for sensitive and selective quantification. nih.govijpsonline.com Validation of the HPLC method according to International Council for Harmonisation (ICH) guidelines is essential to ensure its reliability for its intended purpose. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (Hypothetical λmax) |
| Retention Time | ~8.5 min (for this compound) |
Gas Chromatography (GC) Applications in this compound Analysis
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its potential thermal lability. The high temperatures of the GC inlet can cause degradation of the molecule, particularly at the N-Cl and N=N bonds. materialsciencejournal.orgmdpi.comnih.gov Therefore, GC methods for this compound would likely require a derivatization step to improve its volatility and thermal stability. jfda-online.comobrnutafaza.hrgcms.cz
A plausible approach involves the silylation of the amine functional groups in the this compound molecule using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). obrnutafaza.hrsigmaaldrich.com This process replaces the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups, resulting in a less polar and more thermally stable derivative that is amenable to GC analysis. jfda-online.comresearchgate.net
The derivatized sample can then be analyzed by GC coupled with a mass spectrometer (GC-MS). The GC separates the derivatized this compound from other components, and the MS provides both quantification and structural information based on the fragmentation pattern of the derivative.
Table 2: Proposed GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Derivatization | BSTFA with 1% TMCS, 70 °C for 30 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Spectroscopic Approaches for this compound Characterization and Detection
Spectroscopic techniques are indispensable for the structural confirmation of this compound, the identification of its metabolites, and the determination of its concentration and purity.
Mass Spectrometry (MS) in this compound Metabolite Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites in biological matrices. nih.govnih.govresearchgate.net The high sensitivity and selectivity of MS allow for the detection of trace levels of metabolites. nih.gov
For metabolite identification, a biological sample (e.g., plasma, urine, or liver microsomes) incubated with this compound would be analyzed by LC-MS/MS. The mass spectrometer would be operated in full-scan mode to detect potential metabolites, followed by product ion scans (MS/MS) to obtain fragmentation patterns. scienceopen.com The fragmentation of the parent drug is studied to understand its characteristic cleavage pathways, which can then be used to help identify the structures of metabolites. mdpi.comnih.govsphinxsai.com Common metabolic transformations for a molecule like this compound could include reduction of the azo bond, dehalogenation, and hydroxylation.
The predicted fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely involve cleavage of the N-N bond and the C-N bonds, as well as the loss of chlorine atoms. nih.govyoutube.com
Table 3: Predicted Mass Spectral Fragments of this compound
| m/z (Predicted) | Possible Fragment Structure/Identity |
| 182/184/186 | [M]+• (Isotope pattern due to 2 Cl atoms) |
| 147/149 | [M - Cl]+ |
| 112 | [M - 2Cl]+ |
| 91/93 | [C(NH)NCl]+ |
| 65 | [C(NH)NH2]+ |
| 28 | [N2]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. nih.govacgpubs.orgbeilstein-journals.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgrsc.org
The ¹H NMR spectrum would be expected to show signals for the protons attached to the nitrogen atoms. The chemical shift of these signals would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. The ¹³C NMR spectrum would show resonances for the two carbon atoms, with their chemical shifts indicating their position in the guanidine-like structure.
Furthermore, quantitative NMR (qNMR) can be employed for the highly accurate determination of this compound purity. acs.orgnih.govfigshare.comnih.govresearchgate.net This technique involves the use of a certified internal standard, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the standard. nih.gov
UV-Vis Spectroscopy in this compound Concentration Determination
UV-Vis spectroscopy is a straightforward and accessible method for determining the concentration of this compound in solution, provided it is the only absorbing species at the selected wavelength. sphinxsai.comcore.ac.ukresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of a this compound solution, its absorbance is measured at its wavelength of maximum absorption (λmax). The λmax for azo compounds is typically in the visible or near-UV region of the electromagnetic spectrum. biointerfaceresearch.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijpsonline.comsphinxsai.com
Table 4: Example Calibration Data for UV-Vis Spectrophotometric Analysis of this compound
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
| Linearity | R² = 0.9998 |
Electroanalytical Methods for this compound Monitoring
Electroanalytical techniques offer several advantages for the analysis of electroactive species, including high sensitivity, rapid response times, and cost-effectiveness. researchgate.netiaea.org The this compound molecule possesses two electroactive functionalities: the azo group, which is known to be electrochemically reducible, and the N-chloro groups, which can undergo reduction.
The electrochemical reduction of aromatic azo compounds typically proceeds in a two-step mechanism. utexas.edu The first step involves a two-electron, two-proton transfer to form a hydrazo intermediate, followed by a second two-electron, two-proton transfer that cleaves the N-N bond, ultimately forming aromatic amines. mdpi.com This process is often irreversible and diffusion-controlled. rajpub.com Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed to study and quantify these reactions. alliedacademies.orgresearchgate.net
The general reduction pathway for the azo group can be represented as: Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar' Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar'
For this compound, the N-chloro groups are also expected to be electroactive, undergoing reduction to form chloride ions and the corresponding N-H group. The electrochemical behavior of N-chloro compounds like N-chlorosuccinimide has been studied, demonstrating their ability to act as oxidizing agents. wikipedia.org
Potential Voltammetric Approaches for this compound:
Cyclic Voltammetry (CV): This technique could be utilized to investigate the fundamental electrochemical behavior of this compound at various electrode surfaces. By scanning the potential and observing the resulting current, it would be possible to identify the reduction potentials of both the azo and N-chloro groups, assess the reversibility of the electron transfer processes, and study the influence of pH on the reaction mechanisms. biointerfaceresearch.comacs.org
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques would be suitable for the quantitative determination of this compound in research matrices. researchgate.net By applying a series of potential pulses, these methods enhance the signal-to-noise ratio, allowing for lower detection limits compared to CV.
Electrode Modification for Enhanced Performance:
The sensitivity and selectivity of voltammetric methods can be significantly improved by modifying the working electrode. biointerfaceresearch.com For the analysis of azo dyes, various nanomaterials have been employed as electrode modifiers, including:
Carbon-based nanomaterials: Graphene and carbon nanotubes offer a large surface area and excellent electrical conductivity, which can enhance the electron transfer rate and increase the peak currents for azo group reduction. researchgate.net
Metal nanoparticles: Nanoparticles of gold, silver, or other metals can be deposited on the electrode surface to catalyze the electrochemical reaction, leading to lower overpotentials and improved sensitivity. mdpi.com
The following table summarizes the performance of some modified electrodes for the determination of various azo dyes, which could serve as a reference for developing a method for this compound.
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (µM) | Reference |
| Amaranth | Cetylpyridinium chloride modified carbon paste electrode | CV | Not Reported | Not Reported | biointerfaceresearch.com |
| Sunset Yellow | Graphene-based sensor | DPV | 0.05 - 10 | 0.015 | mdpi.com |
| Tartrazine | Carbon nanotube modified glassy carbon electrode | SWV | 0.1 - 100 | 0.03 | mdpi.com |
Interactive Data Table: Performance of Modified Electrodes for Azo Dye Detection
Development of Novel Sensor Technologies for this compound Detection in Research Matrices
The development of novel sensor technologies offers the potential for real-time, selective, and sensitive detection of this compound in complex research matrices. These sensors can be broadly categorized into electrochemical and optical sensors.
Electrochemical Sensors:
Building upon the electroanalytical principles discussed previously, electrochemical sensors for this compound could be designed. These sensors would typically consist of a working electrode modified with a material that specifically interacts with or catalyzes the electrochemical reaction of this compound.
Amperometric Sensors: These sensors measure the current generated from the oxidation or reduction of the analyte at a constant potential. An amperometric sensor for this compound could be developed by applying a potential sufficient to reduce the azo or N-chloro groups and monitoring the resulting current, which would be proportional to the this compound concentration. specsens.com
Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode. While less common for organic molecules like this compound, it might be possible to develop an ion-selective electrode (ISE) that responds to a specific ion produced during a reaction involving this compound.
Optical Sensors:
Optical sensors utilize changes in optical properties, such as color or fluorescence, upon interaction with the analyte. wikipedia.org
Colorimetric Sensors: Many azo dyes exhibit pH-dependent color changes, a property that has been exploited for the development of pH sensors. researchgate.netmdpi.com It is conceivable that a colorimetric sensor for this compound could be developed based on a specific chemical reaction that leads to a measurable color change. For example, a reaction that cleaves the azo bond could result in a loss of color, which could be quantified. Azo dye-based sensors have also been developed for the detection of metal ions, where the coordination of the metal ion to the azo dye results in a distinct color change. chemrxiv.orgchemrxiv.org
Fluorescence Sensors: The azo group is known to be a fluorescence quencher. rsc.org This property could be harnessed to design "turn-on" fluorescence sensors. In such a system, a fluorophore could be linked to an azo moiety, resulting in a non-fluorescent probe. Upon reaction with a specific trigger that cleaves the azo bond of a proxy molecule, the fluorophore would be released, leading to a "turn-on" fluorescence signal. While this would be an indirect method, it could be adapted for detecting species that react with the azo group.
The following table presents examples of novel sensor technologies for azo dyes and reactive chlorine species, which could inform the design of sensors for this compound.
| Analyte | Sensor Type | Principle | Limit of Detection | Reference |
| Azo Dyes | Colorimetric Array | Fingerprint identification of different dyes | Not Quantified | wikipedia.org |
| Free Chlorine | Ratiometric Colorimetric Sensor | Gold nanoclusters and brilliant blue dye | Not Reported | researchgate.net |
| Hydrazine (B178648) (reacts with azo groups) | Turn-on Fluorescence Array | Cleavage of azo quencher | Concentration-dependent discrimination | rsc.org |
Interactive Data Table: Novel Sensor Technologies for Related Analytes
Structural Modifications and Analogues of Chloroazodin: a Research Perspective
Rational Design and Synthesis of Chloroazodin Analogues
The rational design of this compound analogues is centered on leveraging its core structural features: the N-Cl bonds, which provide the active chlorine responsible for its antimicrobial action, and the diamidine backbone. The synthesis of such analogues involves multi-step chemical processes aimed at introducing specific functional groups or altering the core structure to modulate properties like stability, solubility, and antimicrobial potency.
Research into related N-chlorinated compounds, such as N-halamines, provides a foundation for designing this compound derivatives. For instance, the synthesis of N-chlorinated hydantoins involves the variation of alkyl chains to study their influence on antimicrobial activity and compatibility with polymeric materials. nih.gov A similar approach could be applied to the this compound structure, modifying the carbon backbone or the amidine nitrogens. The Staudinger ketene-imine cycloaddition is another versatile reaction used to create complex heterocyclic structures, such as 2-azetidinones, which can incorporate chloro-substituents and exhibit potent biological activity. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effect. For this compound derivatives, SAR studies would primarily focus on the N-Cl bond, the central azo bridge, and the terminal amidine groups.
The antimicrobial efficacy of N-halamine compounds is directly related to the N-Cl bond, which facilitates the transfer of positive chlorine to biological receptors in microbial cells, thereby inhibiting metabolic processes. nih.gov In hypothetical this compound analogues, the strength and reactivity of this bond could be modulated by introducing electron-withdrawing or electron-donating groups elsewhere in the molecule. For example, studies on other chlorinated heterocyclic compounds have shown that the position of the chlorine atom on an aromatic ring can strongly influence biological activity. nih.gov
Furthermore, research on other amidine-containing antimicrobials has revealed important SAR insights. For instance, in a series of N-(1,2-benzisothiazol-3-yl)amidines, it was found that derivatives carrying unsaturated alkylic chains exhibited the highest antimicrobial activity, suggesting that modifications to the carbon skeleton can significantly enhance potency. nih.gov This indicates that altering the groups attached to the amidine carbons in this compound could be a fruitful area of investigation.
Below is an interactive data table summarizing SAR findings from a study on N-chlorinated hydantoins, which illustrates principles applicable to the design of N-chloro compounds like this compound analogues.
Data adapted from a study on N-chlorinated hydantoins, illustrating the principle that shorter alkyl chain lengths can lead to faster antimicrobial action. nih.gov
Impact of Functional Group Modifications on this compound-like Activity
Modifying functional groups on the this compound scaffold can profoundly impact its physicochemical properties and biological activity. The introduction of halogens, particularly chlorine, into various molecular frameworks is a well-established strategy for enhancing antimicrobial effects. mdpi.commdpi.com
Key modifications could include:
Substitution on the Amidine Group: Replacing the hydrogen atoms on the terminal amino groups with alkyl or aryl substituents could affect solubility, lipophilicity, and interaction with microbial targets. Increasing the length of an alkyl chain, for example, can alter the pharmacokinetic profile of a compound.
Alteration of the Azo Bridge: The -N=N- linker is central to the this compound structure. Replacing it with other functionalities, such as an alkyl chain or a cyclic ring, would create a new class of diamidines with potentially different stability and activity profiles.
Introduction of Aromatic or Heterocyclic Rings: Incorporating ring structures could enhance binding affinity to microbial targets through additional interactions like pi-stacking. Studies on other scaffolds show that adding a phenyl ring or a halogen-substituted phenyl ring can significantly boost antimicrobial activity. mdpi.com
Exploration of this compound Conjugates and Hybrid Molecules
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with enhanced efficacy, a broader spectrum of activity, or the ability to overcome drug resistance mechanisms. mdpi.comdntb.gov.ua
A hypothetical this compound hybrid could be synthesized by conjugating the this compound moiety to another known antimicrobial agent, such as a quinolone or a sulfonamide. The synthesis could involve using linkers like chloroacetyl chloride or creating direct amide or ester bonds between the two parent molecules. mdpi.com For example, research has shown the successful synthesis of hybrid molecules by combining ciprofloxacin (B1669076) with other scaffolds, resulting in compounds with potent, broad-spectrum antibacterial activity. mdpi.com
This strategy offers several potential advantages:
Dual Mechanism of Action: The hybrid molecule could act on multiple targets within the microbial cell, reducing the likelihood of resistance development.
Synergistic Effects: The combined action of the two pharmacophores might be greater than the sum of their individual effects.
Improved Pharmacokinetics: The properties of one moiety could be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the other.
The table below presents data on novel hybrid compounds synthesized by combining different pharmaceutical scaffolds, demonstrating the potential of this strategy to yield potent antimicrobial agents.
Data adapted from a study on hybrid antibacterial agents, showing enhanced potency compared to a standard drug. mdpi.com
Theoretical and Computational Chemistry Approaches to Chloroazodin
Quantum Chemical Calculations for Chloroazodin Molecular Properties (excluding basic identification)
Quantum chemical calculations provide a rigorous framework for understanding the electronic structure and predicting the reactivity of molecules like this compound. These methods are essential for elucidating the underlying physical and chemical principles governing molecular behavior.
Quantum mechanical calculations have been employed to investigate specific molecular properties of this compound. For instance, studies focusing on its solubility in different solvent mixtures have utilized these methods to understand solvation behavior. These investigations revealed the existence and stabilization of a polar conformer of Azodicarbonamide in polar aprotic solvents. This conformer, which was previously unreported, exhibits a significant dipole moment.
Table 8.1.1: Computed Molecular Properties of this compound
| Property | Value | Method/Reference |
| Dipole Moment | 8.7 D | Quantum Mechanical Calculations cnr.it |
| Solvation Behavior | Favored polar conformer in polar aprotic solvents | Quantum Mechanical & Classical MD Simulations cnr.it |
Furthermore, quantum chemistry tools have been applied to study the interactions of Azodicarbonamide species with model biological systems, such as zinc finger sites. These calculations aim to provide theoretical insights into experimental findings related to the molecule's biological activity, specifically its potential to destabilize zinc coordination spheres within proteins researchgate.net.
Computational methods are crucial for predicting the reactivity of this compound, particularly concerning its decomposition pathways. Kinetic analyses of Azodicarbonamide's thermal decomposition have identified a significant activation energy associated with its breakdown. This value provides critical data for understanding the conditions under which this compound releases gases, a property exploited in its industrial applications as a blowing agent.
Table 8.1.2: Computational Reactivity Data for this compound
| Process | Activation Energy | Method/Reference |
| Thermal Decomposition | 228 kJ mol–1 | Kinetic Analysis of Decomposition researchgate.net |
While detailed transition state analysis specifically for this compound's reaction mechanisms is not extensively detailed in the reviewed literature, the general principles of Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) methods are established for mapping reaction pathways and identifying transition states in organic chemistry uchicago.eduscm.comchemrxiv.org. These advanced computational techniques would be applicable for a more in-depth analysis of this compound's reaction kinetics and mechanisms if specific studies were undertaken.
Molecular Modeling and Simulation Studies of this compound
Molecular modeling and simulation techniques offer dynamic perspectives on how this compound interacts with its environment, including biological macromolecules and cellular membranes.
In silico studies have explored the interactions of this compound with biological targets. Quantum chemistry tools have been utilized to investigate the interactions of Azodicarbonamide (ADA) species with model zinc finger sites, providing theoretical support for its role in destabilizing the zinc coordination sphere of proteins like the HIV-1 nucleocapsid protein (NCp7) researchgate.net.
Molecular docking studies have also included Azodicarbonamide among a panel of compounds screened for potential interactions with viral proteins, such as those from coronaviruses. While these studies often report binding affinities for a range of compounds, specific binding energy values for Azodicarbonamide itself are not always explicitly detailed in the provided snippets. However, the general range of binding affinities observed for compounds in these studies was between 67.0 and 129 kcal/mol soeagra.comresearchgate.net. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions have identified Azodicarbonamide as an exception among studied compounds, exhibiting different absorption and solubility characteristics compared to others that showed favorable non-toxic profiles soeagra.com.
Table 8.2.1: Computational Interaction Studies of this compound with Biomolecules
| Target | Computational Approach | Findings/Properties | Reference |
| HIV-1 Nucleocapsid Protein (NCp7) Zinc Finger | Quantum Chemistry Tools | Destabilizes zinc coordination sphere researchgate.net | researchgate.net |
| Coronavirus Proteins (e.g., Nucleocapsid Phosphoprotein, Nsp9) | Molecular Docking | Included in antiviral screening; distinct ADMET profile soeagra.com | soeagra.com, researchgate.net |
While computational methods like molecular dynamics (MD) simulations and metadynamics are widely used to study the permeation of molecules through biological membranes biorxiv.orgescholarship.org, specific detailed computational studies focusing on this compound's membrane permeation are not prominently featured in the reviewed literature. General computational approaches for predicting membrane permeability involve analyzing free energy profiles across lipid bilayers and assessing interactions with membrane components. However, direct application of these methods to this compound to quantify its permeability coefficients or diffusion rates through membranes has not been explicitly detailed in the search results. Therefore, while the methodologies exist, specific computational findings for this compound's membrane permeation remain underexplored in the provided context.
Chemoinformatics and Machine Learning in this compound Research
Chemoinformatics and machine learning (ML) are increasingly vital tools in modern chemical research, enabling the analysis of large datasets and the prediction of molecular properties. These fields are instrumental in drug discovery and material science, offering predictive models for various biological and chemical activities.
In the context of this compound, chemoinformatics approaches have been applied to predict its potential biological effects. For example, quantitative structure-activity relationship (QSAR) models have been discussed in relation to predicting respiratory sensitization hazards associated with chemicals. Azodicarbonamide has been considered within such frameworks, highlighting the potential for ML-driven predictive algorithms researchgate.net.
Furthermore, in silico ADMET predictions, a common application of chemoinformatics, have been performed on panels of compounds including Azodicarbonamide. These predictions indicated that Azodicarbonamide exhibited a distinct profile concerning toxicity and absorption characteristics compared to other compounds evaluated soeagra.com. The broader field of chemoinformatics encompasses the extraction, processing, and analysis of chemical data, utilizing molecular descriptors and machine learning algorithms like Support Vector Machines (SVMs) and artificial neural networks (ANNs) to predict properties such as biological activity and ADMET profiles longdom.orgnih.govresearchgate.netmdpi.com. These techniques provide a powerful avenue for understanding and predicting the behavior of compounds like this compound in various biological and chemical contexts.
Compound Name List:
| Common Name | IUPAC Name / Other Names |
| This compound | Azodicarbonamide (ADA, ADCA, ACA, azo(bis)formamide) |
| Semicarbazide | Aminourea |
| Ethyl carbamate | Urethane |
| Chloroquine | CQ0 (neutral form), CQ+ (protonated form) |
| 2-guanidinobenzimidazole | 2GBI |
| 5-chloro-2-guanidinobenzimidazole | GBIC, ClGBI |
Future Directions and Emerging Avenues in Chloroazodin Research
Integration of Omics Technologies in Chloroazodin Mechanistic Studies
While the fundamental antimicrobial action of this compound is known, a detailed, systems-level understanding of its interaction with microbial cells is still emerging. The application of "omics" technologies offers a powerful, hypothesis-free approach to elucidate its precise mechanisms of action and identify potential resistance pathways. mdpi.comnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes within a microorganism upon exposure to this compound. researchgate.net
Genomics and Transcriptomics: Genomic sequencing of this compound-resistant strains can identify specific mutations in genes related to cell membrane structure, DNA repair, or metabolic processes that confer tolerance. nih.gov Transcriptomic analysis, such as mRNA sequencing, can reveal the immediate cellular response to this compound by quantifying changes in gene expression. mdpi.com For instance, the upregulation of stress response genes or alterations in metabolic pathway expression could highlight the primary targets and cellular defense mechanisms. nih.gov
Proteomics: This approach analyzes the entire protein complement of a cell, identifying which proteins are direct targets of this compound. Proteomic profiling can capture the cellular response to the compound, helping to understand its effects on protein function and expression, which could lead to the identification of previously unknown toxicity mechanisms. researchgate.net
Metabolomics: Untargeted metabolomics can reveal disruptions in cellular metabolism caused by this compound. mdpi.com By analyzing the dynamic changes in small-molecule metabolites, researchers can understand the downstream effects of the compound's interaction with its primary targets, potentially uncovering unique metabolic vulnerabilities in microorganisms. nih.govmdpi.com
The integration of these multi-omics datasets can provide a holistic view of this compound's mechanism of action, moving beyond single-target identification to a network-level understanding of its cellular impact. mdpi.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Research Application | Expected Insights |
|---|---|---|
| Genomics | Comparative analysis of susceptible vs. resistant microbial strains. | Identification of genes and mutations associated with this compound resistance. |
| Transcriptomics | Analysis of microbial gene expression changes post-chloroazodin exposure. | Understanding of cellular stress responses and adaptive pathways. nih.gov |
| Proteomics | Identification of proteins that are structurally modified or differentially expressed. | Pinpointing direct molecular targets and disrupted cellular processes. researchgate.net |
| Metabolomics | Profiling of intracellular metabolite changes in response to treatment. | Elucidation of disrupted metabolic pathways and downstream effects. mdpi.com |
Development of Advanced Materials Incorporating this compound (Research applications only)
A significant future direction lies in the incorporation of this compound into advanced materials for controlled-release and targeted-delivery research applications. The development of such materials would enable novel investigations into long-term antimicrobial efficacy and biofilm prevention.
Hydrogels: this compound could be incorporated into biocompatible hydrogel networks, similar to research conducted with compounds like chlorhexidine (B1668724). researchgate.netnih.gov These dynamic hydrogels could be designed for stimulus-responsive release, allowing researchers to study the effects of on-demand this compound delivery in experimental models. mdpi.com Research applications include developing wound dressing models where the release kinetics and efficacy against bacterial colonization can be studied over extended periods. nih.govnih.gov
Nanocomposites: Loading this compound onto inorganic carriers like kaolinite or other clay minerals could produce stable nanocomposites. mdpi.com These materials could be used in research to develop antibacterial surfaces or coatings. Studies could focus on the material's ability to prevent the formation of biofilms on various substrates, a critical area of antimicrobial research.
Electrospun Nanofibers: Electrospinning offers a versatile method to produce nanofibrous scaffolds incorporating this compound. mdpi.com These high-surface-area materials would be excellent platforms for studying the compound's activity in tissue engineering research models, investigating its impact on microbial infiltration in porous structures.
Table 2: Research Applications of Advanced Materials Incorporating this compound
| Material Type | Incorporation Method | Potential Research Application |
|---|---|---|
| Polymeric Hydrogels | Entrapment within the cross-linked polymer network. | Studying controlled, sustained-release antimicrobial systems for biofilm models. researchgate.netnih.gov |
| Kaolinite Nanocomposites | Intercalation or surface adsorption onto clay nanoparticles. mdpi.com | Development of research-grade antimicrobial surfaces for testing anti-fouling properties. |
| Electrospun Nanofibers | Blending this compound with the polymer solution prior to electrospinning. mdpi.com | Fabricating antimicrobial scaffolds to investigate bacterial colonization in 3D porous structures. |
Sustainable Synthesis and Degradation Strategies for this compound in Research Contexts
Future research must also address the environmental footprint of this compound, focusing on greener synthesis routes and a clearer understanding of its environmental fate and degradation pathways.
Sustainable Synthesis: The principles of green chemistry can be applied to develop more sustainable methods for synthesizing this compound. colab.ws This could involve using environmentally benign solvents, reducing the number of synthetic steps, and employing energy-efficient techniques like ultrasound-assisted synthesis. nih.govpreprints.orgnih.gov Research into deep eutectic solvents as novel reaction media could also provide a greener alternative to traditional organic solvents. d-nb.info
Degradation Pathways: A thorough investigation into the degradation of this compound in various environmental conditions is crucial. The primary chemical reactions affecting stability are likely oxidation and hydrolysis. pharmaceutical-journal.com Studies similar to those on chlorhexidine could determine pH-dependent degradation schemes and identify breakdown products, such as p-chloroaniline, through techniques like HPLC and liquid chromatography-mass spectrometry. nih.gov Understanding these pathways is essential for developing strategies to neutralize the compound in research waste. mdpi.commdpi.com
Computational Modeling: Computational toxicology and chemistry methods, such as Density Functional Theory (DFT), can be employed to predict degradation pathways and the stability of intermediates without extensive experimentation. nih.govmdpi.com These in-silico models can accelerate the process of identifying potential degradation products and understanding the underlying chemical mechanisms. nih.gov
Table 3: Green Chemistry Approaches for this compound Synthesis
| Technique | Principle | Potential Advantage |
|---|---|---|
| Ultrasonic Irradiation | Uses acoustic cavitation to increase reaction rates and efficiency. nih.gov | Reduced reaction times, lower energy consumption, and potentially higher yields. nih.gov |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a recyclable reaction medium. d-nb.info | Avoidance of volatile and toxic organic solvents; potential for catalyst recycling. |
| Aqueous Synthesis | Utilizing water as the primary solvent. | Reduced environmental impact and improved safety profile of the synthesis process. nih.gov |
Interdisciplinary Research Collaborations for this compound Discovery
Advancing the frontiers of this compound research will require synergistic collaborations across multiple scientific disciplines. The complexity of understanding its action, developing new materials, and ensuring its sustainability necessitates a departure from siloed research efforts. nih.gov
Chemistry and Microbiology: Synthetic chemists are needed to devise novel, sustainable synthesis routes, while microbiologists are essential for evaluating the antimicrobial efficacy of new this compound formulations and investigating resistance mechanisms using omics technologies.
Materials Science and Biology: Materials scientists can design and fabricate advanced delivery systems like hydrogels and nanofibers. mdpi.com Biologists and microbiologists can then test these materials in relevant research models to assess their performance, such as release kinetics and anti-biofilm properties.
Computational Science and Experimental Research: Computational chemists can perform molecular docking studies to predict this compound's molecular targets or use modeling to predict its degradation pathways. nih.govnih.gov These in-silico findings can guide experimentalists, making laboratory research more targeted and efficient. Such collaborations can accelerate the discovery process from fundamental hypotheses to validated findings. schrodinger.com
These interdisciplinary partnerships are crucial for translating fundamental discoveries into innovative research tools and a more profound understanding of this compound's potential.
Table 4: Interdisciplinary Collaborations for this compound Research
| Research Goal | Required Expertise | Collaborative Outcome |
|---|---|---|
| Elucidate Detailed Mechanism of Action | Microbiology, Genomics, Proteomics, Computational Biology | A comprehensive, systems-level model of this compound's antimicrobial activity. |
| Develop Smart Antimicrobial Materials | Materials Science, Polymer Chemistry, Microbiology | Novel research materials with controlled-release properties for studying biofilm prevention. researchgate.net |
| Create Sustainable Synthesis Methods | Synthetic Organic Chemistry, Green Chemistry, Chemical Engineering | Environmentally friendly and efficient production protocols for research-grade this compound. d-nb.info |
| Predict and Verify Degradation Pathways | Computational Chemistry, Analytical Chemistry, Environmental Science | Validated models of this compound's environmental fate and persistence. nih.gov |
Q & A
Basic: What are the key experimental design considerations for synthesizing chloroazodin with high purity?
Methodological Answer:
this compound synthesis via the reaction of glycine hydrochloride with sodium hypochlorite (N-chlorination/oxidative coupling) requires stringent control of stoichiometry, pH, and temperature to minimize side products like chloramines . Key steps include:
Precise stoichiometric ratios (e.g., 1:2 molar ratio of glycine hydrochloride to NaOCl) to avoid over-chlorination.
pH monitoring (optimally pH 8–9) to stabilize intermediates.
Low-temperature conditions (0–5°C) to prevent thermal decomposition.
For reproducibility, document reaction parameters in triplicate and validate purity via HPLC (≥98% purity threshold) .
Table 1: Example Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature (°C) | 0–5 | Reduces degradation |
| pH | 8–9 | Prevents byproducts |
| Stirring Rate (rpm) | 200–300 | Ensures homogeneity |
Basic: Why does this compound exhibit low water solubility despite its polar nitrogen groups?
Methodological Answer:
this compound’s condensed molecular structure (1,1'-azobis(chloroformamidine)) creates a rigid, planar conformation that limits hydrogen-bonding interactions with water. While nitrogen groups are polar, the molecule’s symmetry and strong intramolecular N–Cl dipole interactions reduce solvation energy . Experimental approaches to improve solubility include:
- Co-solvent systems (e.g., ethanol-water mixtures).
- Micellar encapsulation using surfactants like SDS.
- pH adjustment to protonate/deprotonate specific groups (tested via potentiometric titration) .
Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variability in test strains, concentration metrics (w/v vs. molarity), or assay conditions (e.g., agar diffusion vs. broth microdilution). To address this:
Standardize protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) testing.
Control matrix effects : Account for organic load in medical formulations (e.g., blood/serum interference) .
Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while adjusting for study heterogeneity .
Table 2: Common Pitfalls in Antimicrobial Studies
| Factor | Impact on Results | Mitigation Strategy |
|---|---|---|
| Strain variability | ±2 log differences | Use ATCC reference strains |
| Concentration metric | Misreported potency | Report in μM, not % |
| Incubation time | Altered kill kinetics | Adhere to 24-hour endpoint |
Advanced: What computational methods are suitable for modeling this compound’s stability under physiological conditions?
Methodological Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) can predict degradation pathways (e.g., hydrolysis of azo bonds). Key steps:
Parameterize force fields using crystallographic data or NMR-derived geometries.
Simulate aqueous environments with explicit solvent models (TIP3P water) at 310 K.
Validate predictions via LC-MS/MS degradation profiling .
Basic: Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer:
- HPLC-UV/DAD : Use C18 columns with mobile phase acetonitrile:water (70:30) for baseline separation .
- FTIR Spectroscopy : Confirm N–Cl stretching vibrations at 650–700 cm⁻¹ .
- Elemental Analysis : Validate C/N/Cl ratios (±0.3% theoretical) .
Advanced: How can researchers design in vitro models to evaluate this compound’s cytotoxicity without confounding antimicrobial effects?
Methodological Answer:
Dual-assay approach :
- Antimicrobial activity : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth.
- Cytotoxicity : Use human keratinocytes (HaCaT cells) with resazurin assays, ensuring this compound is removed via centrifugation before cell exposure .
Control for residual activity : Include wash steps and neutralization buffers (e.g., lecithin-polysorbate) .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to block light-induced radical formation.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis.
- Stability monitoring : Conduct accelerated aging studies (40°C/75% RH) with monthly HPLC checks .
Advanced: What mechanistic studies are needed to clarify this compound’s role in wound biofilm disruption?
Methodological Answer:
- Confocal microscopy : Visualize biofilm architecture post-treatment using SYTO-9/propidium iodide staining.
- Transcriptomic profiling : RNA-seq of P. aeruginosa biofilms to identify downregulated virulence genes (e.g., lasI, rhlR) .
- ROS quantification : Measure superoxide radicals via luminol chemiluminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
